molecular formula C19H25N3O2S B2728824 N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide CAS No. 875846-88-1

N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide

Cat. No. B2728824
CAS RN: 875846-88-1
M. Wt: 359.49
InChI Key: KDFHATHPFWCUHI-UHFFFAOYSA-N
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Description

N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide, also known as Prazosin, is a medication that belongs to the class of alpha-adrenergic blockers. It is commonly used to treat high blood pressure, symptoms of an enlarged prostate, and post-traumatic stress disorder. Prazosin works by blocking the action of certain natural substances in the body, leading to relaxation of blood vessels and increased urine flow.

Scientific Research Applications

Synthesis and Characterization

Synthetic Derivatives :N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide and its derivatives have been the focus of synthesis in various studies. A notable compound synthesized is 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one derivative, which has been created in good yields. This derivative's synthesis involves multiple stages, including protection and deprotection of primary alcohol, suggesting a complex synthetic pathway (Guguloth, 2021).

Inhibition Studies :In research focusing on human mitochondrial carbonic anhydrases VA and VB, a library of novel benzenesulfonamides containing triazole-tethered phenyl 'tail' moieties showed very effective inhibition. These enzymes are potential targets for anti-obesity therapies, indicating the compound's potential role in this therapeutic area (Poulsen et al., 2008).

Therapeutic Applications

Antibacterial Agents :this compound derivatives have demonstrated potent antibacterial properties. One study synthesized derivatives by reacting napthalen-1-amine with 4-methylbenzenesulfonyl chloride, and the resulting compounds showed strong antibacterial effects against various bacterial strains (Abbasi et al., 2015).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit potent activity against cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)

Cellular Effects

The effects of this compound on cellular processes are not fully understood yet. It has been suggested that it may influence cell function through its interactions with cholinesterase enzymes . These enzymes play crucial roles in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c23-25(24,19-10-5-2-6-11-19)20-12-7-13-21-14-16-22(17-15-21)18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFHATHPFWCUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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